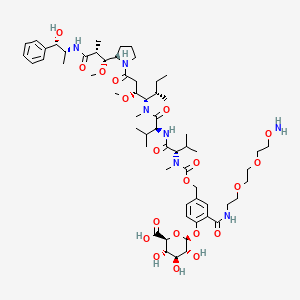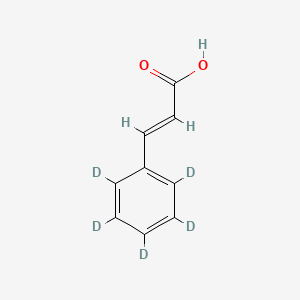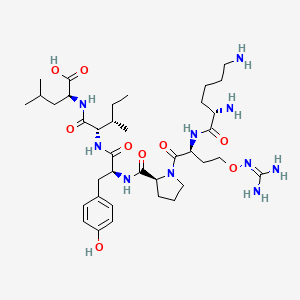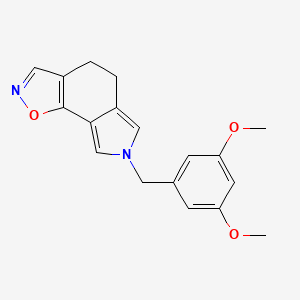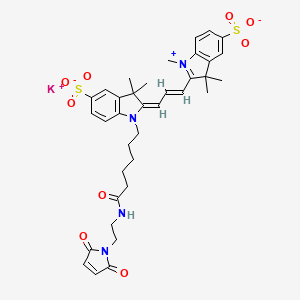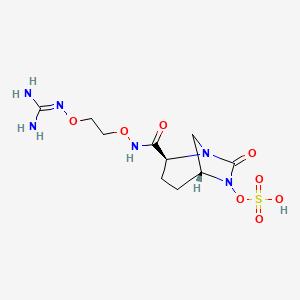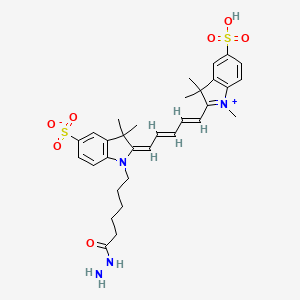
DBCO-PEG24-NHS ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DBCO-PEG24-NHS ester is a compound used in click chemistry, a field of chemistry that involves the rapid and reliable joining of molecular components. This compound contains an NHS ester, which reacts specifically and efficiently with primary amines, such as the side chain of lysine residues or aminosilane-coated surfaces, under neutral or slightly basic conditions to form a covalent bond. The hydrophilic PEG spacer arm improves water solubility and provides a long and flexible connection that minimizes steric hindrance involved with ligation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG24-NHS ester involves the reaction of dibenzocyclooctyne (DBCO) with a polyethylene glycol (PEG) chain and an N-hydroxysuccinimide (NHS) ester. The reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The NHS ester reacts with the primary amines on the PEG chain to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions
DBCO-PEG24-NHS ester primarily undergoes substitution reactions. The NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include primary amines, such as lysine residues or aminosilane-coated surfaces. The reactions typically occur under neutral or slightly basic conditions, with solvents like DMSO or DMF .
Major Products
The major products formed from the reactions of this compound are amide bonds, which are stable and covalent. These products are used in various bioconjugation applications, such as labeling and crosslinking of biomolecules .
科学研究应用
DBCO-PEG24-NHS ester has a wide range of scientific research applications:
Chemistry: Used in click chemistry for the rapid and reliable joining of molecular components.
Biology: Employed in bioconjugation to label and crosslink biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in the development of antibody-drug conjugates and other targeted therapies.
Industry: Applied in the production of diagnostic tools and biosensors
作用机制
The mechanism of action of DBCO-PEG24-NHS ester involves the reaction of the NHS ester with primary amines to form stable amide bonds. The DBCO moiety allows for copper-free click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition, which is highly efficient and specific. This mechanism enables the compound to be used in various bioconjugation applications .
相似化合物的比较
Similar Compounds
DBCO-PEG4-NHS ester: Contains a shorter PEG chain, which may result in less flexibility and solubility compared to DBCO-PEG24-NHS ester.
DBCO-PEG5-NHS ester: Similar to DBCO-PEG4-NHS ester but with a slightly longer PEG chain.
DBCO-PEG12-NHS ester: Contains a PEG chain of intermediate length, offering a balance between flexibility and solubility.
Uniqueness
This compound is unique due to its long PEG spacer arm, which provides enhanced water solubility and minimizes steric hindrance during ligation. This makes it particularly suitable for applications requiring high efficiency and specificity in bioconjugation .
属性
分子式 |
C74H119N3O30 |
|---|---|
分子量 |
1530.7 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C74H119N3O30/c78-70(11-12-71(79)76-65-68-7-2-1-5-66(68)9-10-67-6-3-4-8-69(67)76)75-16-18-84-20-22-86-24-26-88-28-30-90-32-34-92-36-38-94-40-42-96-44-46-98-48-50-100-52-54-102-56-58-104-60-62-106-64-63-105-61-59-103-57-55-101-53-51-99-49-47-97-45-43-95-41-39-93-37-35-91-33-31-89-29-27-87-25-23-85-21-19-83-17-15-74(82)107-77-72(80)13-14-73(77)81/h1-8H,11-65H2,(H,75,78) |
InChI 键 |
BGLMICCLAUJEEQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


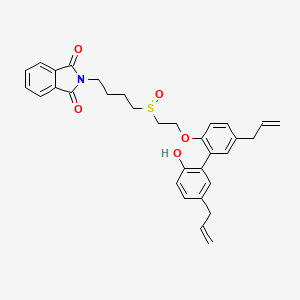
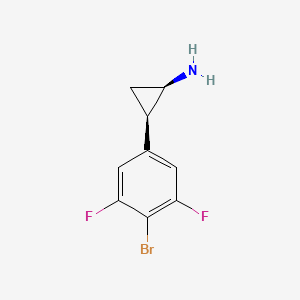
![2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylamino)-5-(pyridin-2-ylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine-7-thione](/img/structure/B12395763.png)
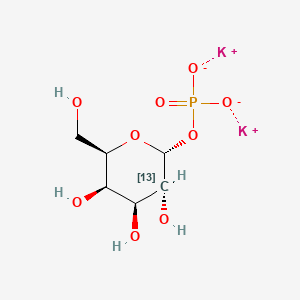
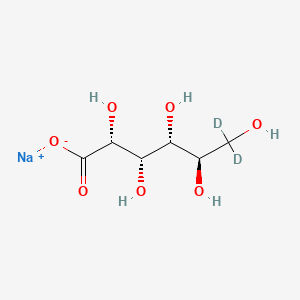
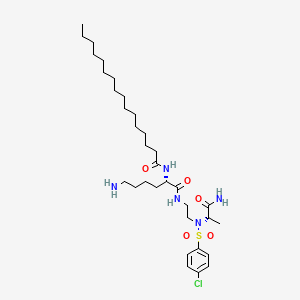
![(4S)-4-[[(2S)-2-acetamidohexanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12395786.png)
